2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of C21H16Cl2N4O. This compound is known for its unique structure, which includes a benzotriazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2-(4-ethylphenyl)-6-methyl-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzamide moiety can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-ethylphenyl)benzamide
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
2,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H18Cl2N4O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H18Cl2N4O/c1-3-14-4-7-16(8-5-14)28-26-20-10-13(2)19(12-21(20)27-28)25-22(29)17-9-6-15(23)11-18(17)24/h4-12H,3H2,1-2H3,(H,25,29) |
InChI Key |
DUCPKVCCXBQCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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